2-Aminooxazole-5-carbonitrile fundamental properties
2-Aminooxazole-5-carbonitrile fundamental properties
An In-Depth Technical Guide to 2-Aminooxazole-5-carbonitrile: Fundamental Properties, Synthesis, and Applications
Executive Summary
2-Aminooxazole-5-carbonitrile (CAS: 1418740-51-8) is a highly functionalized, privileged heterocyclic building block[1]. Characterized by its 1,3-oxazole core, this molecule features an electron-donating amino group at the C2 position and an electron-withdrawing carbonitrile (cyano) group at the C5 position. This specific substitution pattern creates a highly polarized "push-pull" electronic system. For drug development professionals and synthetic chemists, this scaffold offers exceptional utility in the design of kinase inhibitors, bioisosteres, and fused bicyclic systems. Furthermore, its structural relationship to 2-aminooxazole places it at the forefront of advanced prebiotic chemistry and nucleotide assembly research[2].
Fundamental Physicochemical Properties
Accurate physicochemical data is critical for predicting pharmacokinetic behavior and planning downstream synthetic functionalization. The core parameters for 2-Aminooxazole-5-carbonitrile are summarized in Table 1[3].
Table 1: Core Chemical and Structural Properties
| Property | Value |
| IUPAC Name | 2-amino-1,3-oxazole-5-carbonitrile |
| CAS Registry Number | 1418740-51-8 |
| Molecular Formula | C₄H₃N₃O |
| Molecular Weight | 109.09 g/mol |
| Canonical SMILES | NC1=NC=C(C#N)O1 |
| Hydrogen Bond Donors | 1 (Primary amine) |
| Hydrogen Bond Acceptors | 4 (Oxazole N, Oxazole O, Nitrile N, Amine N) |
| Topological Polar Surface Area (TPSA) | ~68.8 Ų |
Structural and Mechanistic Insights
As a Senior Application Scientist, it is vital to understand why this molecule behaves the way it does, rather than just knowing its structure. The reactivity and biological utility of 2-Aminooxazole-5-carbonitrile are governed by its Push-Pull Electronic System .
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Electronic Delocalization: The lone pair of electrons on the C2-amino group donates electron density into the oxazole π -system via resonance. Simultaneously, the C5-nitrile group exerts a strong inductive and resonance-withdrawing effect.
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Regioselective Nucleophilicity: This push-pull dynamic heavily localizes residual electron density at the C4 position. Consequently, if further functionalization (such as halogenation or formylation) is required, electrophilic aromatic substitution will occur almost exclusively at C4.
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Modulated pKa: The electron-withdrawing nature of the C5-nitrile significantly lowers the pKa of the C2-amino group compared to an unsubstituted 2-aminooxazole. In drug development, this prevents the amine from being fully protonated at physiological pH (7.4), thereby enhancing membrane permeability and oral bioavailability.
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Target Binding: The nitrile group acts as a linear, sterically unobtrusive hydrogen-bond acceptor, making it an ideal motif for probing narrow hydrophobic pockets or interacting with the hinge region of kinases.
Synthetic Methodologies & Workflows
Synthesizing highly polarized oxazoles requires careful control of reaction conditions to prevent ring-opening or polymerization. There are two primary validated pathways to access 2-Aminooxazole-5-carbonitrile:
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Route A: De Novo Cyclization: A biomimetic condensation of cyanamide with a 2-halo-3-oxopropanenitrile derivative under mildly basic conditions. This route is highly atom-economical but requires careful handling of unstable α -haloketone equivalents.
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Route B: Late-Stage Cyanation: A more robust, bench-stable approach starting from commercially available 2-aminooxazole. It involves regioselective bromination followed by a palladium-catalyzed cross-coupling cyanation[4][5].
Figure 1: Divergent synthetic pathways for 2-Aminooxazole-5-carbonitrile via de novo and late-stage routes.
Experimental Protocols: Late-Stage Cyanation Workflow
To ensure scientific integrity and reproducibility, the following is a self-validating protocol for Route B , designed to maximize yield while minimizing hazardous byproducts.
Step 1: Regioselective Bromination
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Objective: Synthesize 2-amino-5-bromooxazole.
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Causality & Rationale: N-Bromosuccinimide (NBS) is chosen over molecular bromine ( Br2 ) to provide a controlled, low-concentration release of electrophilic bromine, preventing over-bromination at the C4 position.
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Procedure:
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Dissolve 1.0 equivalent of 2-aminooxazole in anhydrous acetonitrile (MeCN) (0.2 M concentration).
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Cool the reaction flask to 0°C using an ice bath. Critical Step: Maintaining 0°C suppresses ring-opening side reactions.
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Add 1.05 equivalents of NBS portion-wise over 30 minutes, shielded from light.
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Stir for 2 hours at 0°C.
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Validation: Monitor via TLC (UV active). The reaction is complete when the starting material is consumed. Quench with saturated aqueous Na2S2O3 to neutralize residual NBS, extract with EtOAc, and purify via flash chromatography.
Step 2: Palladium-Catalyzed Cyanation
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Objective: Convert 2-amino-5-bromooxazole to 2-Aminooxazole-5-carbonitrile.
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Causality & Rationale: Zinc cyanide ( Zn(CN)2 ) is utilized instead of Sodium Cyanide ( NaCN ) because it is less toxic, highly effective in Pd-catalyzed cross-couplings, and does not poison the palladium catalyst.
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Procedure:
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In a Schlenk flask, combine 2-amino-5-bromooxazole (1.0 eq), Zn(CN)2 (0.6 eq - note that one mole of zinc cyanide provides two moles of cyanide), and Pd(PPh3)4 (0.05 eq).
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Add anhydrous DMF. Critical Step: Degas the mixture via three freeze-pump-thaw cycles. Oxygen must be strictly excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II).
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Heat the mixture to 100°C under a nitrogen atmosphere for 12 hours.
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Validation: Analyze via LC-MS. The successful transformation is confirmed by the disappearance of the characteristic 1:1 isotopic bromo-doublet (M, M+2) and the appearance of the product mass ( m/z [M+H]+=110.03 ).
Applications in Advanced Chemical Biology
Medicinal Chemistry and Drug Design
In medicinal chemistry, the oxazole-5-carbonitrile motif is frequently utilized as a rigid, planar bioisostere for amides and esters. The carbonitrile group can be subjected to [3+2] cycloadditions with sodium azide to yield tetrazoles—metabolically stable bioisosteres of carboxylic acids. Furthermore, the 2-amino group serves as a versatile anchor point for coupling with various pharmacophores, making it a critical intermediate in the synthesis of novel antiprotozoal agents and kinase inhibitors[6].
Prebiotic Chemistry and Nucleotide Assembly
2-Aminooxazole is a cornerstone molecule in the study of the origins of life, specifically in the prebiotic synthesis of pyrimidine ribonucleotides (the Sutherland pathway)[2]. 2-Aminooxazole-5-carbonitrile represents a highly activated, cyano-derivatized analog. In aqueous, pH-dependent multicomponent reactions, these types of masked-sugar synthons participate in divergent purine and pyrimidine synthesis. The cyano group provides an electrophilic handle that can undergo further prebiotic hydration to carboxamides, mimicking the evolutionary chemical steps that led to canonical nucleobases[7].
References
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PubChemLite. "1418740-51-8 (C4H3N3O) Structural Information". Université du Luxembourg. Available at: [Link] (Derived from PubChemLite database)
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Powner, M. W., et al. "Chemoselective Multicomponent One-Pot Assembly of Purine Precursors in Water". Journal of the American Chemical Society, 2010. Available at:[Link]
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MDPI. "Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles". Molecules, 2005. Available at:[Link]
Sources
- 1. 1418740-51-8 | 2-Aminooxazole-5-carbonitrile - AiFChem [aifchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PubChemLite - 1418740-51-8 (C4H3N3O) [pubchemlite.lcsb.uni.lu]
- 4. mdpi.com [mdpi.com]
- 5. CA2515311A1 - Antibacterial agents - Google Patents [patents.google.com]
- 6. 100703-81-9 | 2-Methyloxazole-5-carbonitrile - AiFChem [aifchem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
